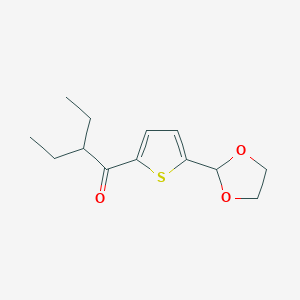

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

説明

BenchChem offers high-quality 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-3-9(4-2)12(14)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKESBQUUOORKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641914 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-96-8 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-2-ethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

CAS registry number search for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

An In-Depth Technical Guide to 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone, a thiophene derivative of interest to researchers and professionals in drug development. While a specific CAS registry number for this compound is not publicly cataloged, this guide synthesizes information from structurally related molecules to offer insights into its synthesis, analytical characterization, and potential applications. The thiophene scaffold is a privileged heterocycle in medicinal chemistry, known for its diverse biological activities, making this class of compounds a fertile ground for discovery.[1]

Chemical Identity and Properties

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃S |

| Molecular Weight | 266.36 g/mol |

| Appearance | Likely an oil or low-melting solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF |

| Boiling Point | Not determined |

| Melting Point | Not determined |

The core structure consists of a central thiophene ring, which is an electron-rich aromatic system.[1] This ring is substituted at the 2-position with a 1-ethylpropyl ketone group and at the 5-position with a 1,3-dioxolane group. The dioxolane acts as a protecting group for a carbonyl functionality, a common strategy in multi-step organic synthesis.[4][5]

Synthesis Protocol: A Self-Validating Approach

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone can be logically approached through a two-step process starting from commercially available 2-acetylthiophene. This pathway is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Step 1: Acylation of Thiophene

The initial step involves the Friedel-Crafts acylation of a suitable thiophene precursor. However, a more direct and regioselective approach starts with a pre-functionalized thiophene. A plausible route involves the acylation of 2-(1,3-dioxolan-2-yl)thiophene with 2-ethylbutyryl chloride.

Experimental Protocol:

-

To a stirred solution of 2-(1,3-dioxolan-2-yl)thiophene (1 equivalent) in a suitable anhydrous solvent such as dichloromethane at 0 °C, add a Lewis acid catalyst like aluminum chloride (1.1 equivalents) portion-wise.

-

Slowly add 2-ethylbutyryl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Ketalization of the Precursor Ketone

An alternative and often preferred strategy involves the protection of a precursor aldehyde. For instance, starting with 5-formyl-2-thienyl 1-ethylpropyl ketone, the aldehyde can be selectively protected as a dioxolane.

Experimental Protocol:

-

Dissolve the starting ketone, 5-formyl-2-thienyl 1-ethylpropyl ketone (1 equivalent), in toluene.

-

Add ethylene glycol (1.2-2 equivalents) and a catalytic amount of p-toluenesulfonic acid.[4]

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain the final product.

Diagram 1: Proposed Synthesis Workflow

Sources

Technical Whitepaper: Molecular Architecture and Synthetic Utility of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

Executive Summary

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone (CAS: 898772-96-8) is a highly specialized, bifunctional heterocyclic building block utilized extensively in advanced organic synthesis, materials science, and pharmaceutical development [1]. Featuring a selectively protected aldehyde and a sterically hindered ketone flanking an electron-rich thiophene core, this compound offers researchers precise control over sequential functionalization. This guide provides an in-depth analysis of its 2D structural dynamics, physicochemical properties, and the causality-driven methodologies required for its synthesis and validation.

Molecular Architecture and Physicochemical Profile

The 2D structure of this compound is defined by a central thiophene ring acting as a rigid, conjugated scaffold. The heteroaromatic core is di-substituted at the C2 and C5 positions, maximizing the electronic communication across the pi-system:

-

C2 Position (1-ethylpropyl ketone): The thiophene ring is conjugated with a carbonyl group, which is further attached to a 1-ethylpropyl (pentan-3-yl) moiety. The bulky nature of this branched aliphatic chain provides significant steric shielding to the ketone.

-

C5 Position (1,3-Dioxolan-2-yl): This is a cyclic acetal, specifically an ethylene glycol-protected carboxaldehyde. The dioxolane ring masks the highly reactive electrophilic aldehyde, preventing unwanted side reactions during downstream processing.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone |

| CAS Registry Number | 898772-96-8 |

| Molecular Formula | C13H18O3S |

| Molecular Weight | 254.35 g/mol |

| Monoisotopic Exact Mass | 254.0977 Da |

| SMILES String | CCC(CC)C(=O)c1ccc(s1)C2OCCO2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (Two acetal oxygens, one ketone oxygen) |

| Rotatable Bonds | 5 |

Retrosynthetic Analysis and Chemoselectivity Logic

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone relies on exploiting the inherent electronic properties of the thiophene ring and the differential reactivity of carbonyl species.

Causality in Synthetic Design:

-

Electrophilic Aromatic Substitution: Thiophene is highly nucleophilic and undergoes Friedel-Crafts acylation preferentially at the C2 and C5 positions [2]. This regioselectivity is driven by the stabilization of the intermediate Wheland complex through resonance with the sulfur heteroatom's lone pairs. We utilize a mild Lewis acid ( SnCl4 ) rather than AlCl3 to prevent the acid-catalyzed polymerization of the thiophene core.

-

Chemoselective Protection: Following a Vilsmeier-Haack formylation to introduce the C5-aldehyde, the intermediate contains two carbonyls: an aldehyde and a ketone. Acetalization is an equilibrium-driven process [3]. The C2-carboxaldehyde is highly electrophilic and unhindered, whereas the C5-ketone is deactivated by the massive steric bulk of the 1-ethylpropyl group. Consequently, reacting the intermediate with ethylene glycol selectively protects the aldehyde, leaving the ketone intact.

Synthetic workflow for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone.

Chemoselectivity logic governing the preferential acetalization of the aldehyde.

Experimental Protocol: Chemoselective Acetalization

To ensure high scientific integrity, the following protocol is designed as a self-validating system . The use of a Dean-Stark apparatus not only drives the thermodynamically reversible acetalization forward by removing the water byproduct but also provides real-time visual confirmation of the reaction's progress.

Reagents:

-

5-(2-ethylbutanoyl)thiophene-2-carboxaldehyde (1.0 equiv, 10 mmol)

-

Ethylene glycol (2.5 equiv, 25 mmol)

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv, 0.5 mmol)

-

Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

-

System Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is purged with dry nitrogen to prevent ambient moisture from shifting the reaction equilibrium.

-

Reagent Charging: Add the bifunctional thiophene intermediate, ethylene glycol, and pTSA to the flask, followed by the anhydrous toluene.

-

Azeotropic Distillation: Heat the vigorously stirring mixture to reflux (approx. 110–115 °C). Toluene and the water generated from the acetalization will co-distill, condense, and fall into the Dean-Stark trap.

-

Self-Validation: Monitor the volume of the lower aqueous layer in the trap. The reaction is deemed complete when exactly 1 molar equivalent of water (approx. 0.18 mL for a 10 mmol scale) has been collected, indicating 100% conversion of the aldehyde.

-

Quenching and Workup: Cool the reaction to room temperature. Neutralize the pTSA catalyst by washing the organic layer with saturated aqueous NaHCO3 (2 × 25 mL) to prevent acid-catalyzed deprotection during concentration.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone. Purify via flash column chromatography (Hexanes/Ethyl Acetate) if analytical-grade purity is required.

Structural Characterization and Validation

Rigorous analytical validation is required to confirm the successful formation of the dioxolane ring while verifying the integrity of the 1-ethylpropyl ketone.

-

1 H NMR Spectroscopy (400 MHz, CDCl3 ): The defining marker of success is the complete disappearance of the highly deshielded aldehyde proton signal (typically around δ 9.8–10.0 ppm). This is replaced by a diagnostic singlet for the acetal methine proton at δ ~6.0 ppm. Furthermore, a tightly coupled multiplet integrating to 4 protons will appear at δ ~4.0–4.1 ppm, corresponding to the −O−CH2−CH2−O− backbone of the dioxolane ring.

-

13 C NMR Spectroscopy: The carbonyl carbon of the ketone will remain visible at δ ~195 ppm, while the aldehyde carbonyl carbon ( δ ~182 ppm) will shift significantly upfield to δ ~100 ppm, characteristic of the sp3 acetal carbon.

-

Mass Spectrometry (ESI-MS): High-resolution mass spectrometry (HRMS) will yield a molecular ion peak [M+H]+ at m/z 255.105, corroborating the exact mass of 254.0977 Da.

References

- Sigma-Aldrich. "5-(1,3-Dioxolan-2-yl)-2-thienyl 1-ethylpropyl ketone | 898772-96-8". Sigma-Aldrich Product Catalog.

- BenchChem. "A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene". BenchChem Application Notes.

- BenchChem. "Acid-Catalyzed Acetalization of Aromatic Aldehydes with Ethylene Glycol". BenchChem Protocols.

Ketone reduction techniques for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

Application Notes & Protocols

Topic: Strategic Approaches for the Chemoselective and Stereoselective Reduction of 5-(1,3-Dioxolan-2-yl)-2-thienyl Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Reduction of a Multifunctional Pharmaceutical Intermediate

The synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development, as these motifs are integral to a vast number of active pharmaceutical ingredients (APIs). The reduction of prochiral ketones represents one of the most direct and efficient routes to these valuable building blocks.[1] This guide focuses on the reduction of ketones derived from 5-(1,3-dioxolan-2-yl)-2-thiophene, a key heterocyclic scaffold.

For the purpose of this technical guide, we will address the reduction of a representative prochiral substrate, 1-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)propan-1-one . The principles and protocols discussed are broadly applicable to other alkyl ketones within this family.

The primary challenges in the reduction of this substrate are twofold:

-

Chemoselectivity: The reduction must target the ketone carbonyl group exclusively, without affecting the thiophene ring or the acid-sensitive dioxolane protecting group.[2][3]

-

Stereoselectivity: For pharmaceutical applications, generating a single enantiomer of the resulting secondary alcohol is often critical. This requires precise control over the stereochemical outcome of the reduction.

This document, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of viable reduction strategies, ranging from simple achiral methods to state-of-the-art asymmetric catalytic techniques. We will delve into the causality behind methodological choices and provide detailed, field-proven protocols.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is dictated by the desired outcome, scale, cost, and stereochemical requirements. The presence of the dioxolane group, a cyclic acetal, immediately precludes the use of strongly acidic conditions for either the reaction or workup, as this would lead to deprotection.[2][3] The thiophene ring is generally robust but its sulfur atom can interact with certain metal catalysts.

Here, we compare three primary strategies: a classic hydride reduction, a chemoselective transfer hydrogenation, and a catalytic asymmetric transfer hydrogenation.

| Methodology | Primary Reagent(s) | Stereoselectivity | Key Advantages | Key Considerations |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Racemic | Cost-effective, simple setup, excellent chemoselectivity, high yield.[4][5] | Produces a 1:1 mixture of enantiomers requiring downstream resolution. |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum Isopropoxide, Isopropanol | Racemic | Superb chemoselectivity (unreactive towards esters, halogens), mild, neutral conditions.[6][7] Tolerant of sulfur heterocycles.[8][9] | Often requires stoichiometric catalyst, can be slow, equilibrium process.[10] |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru(II) Catalyst, H-Source (e.g., HCOOH/NEt₃) | High (typically >95% ee) | Directly yields enantiopure alcohol, catalytic use of chiral source, mild conditions, high TON.[11][12][13] | Catalyst can be expensive and air-sensitive; requires inert atmosphere techniques. |

Experimental Workflows and Mechanisms

A logical workflow is essential for successfully synthesizing and purifying the target alcohol. The following diagram outlines the general process, emphasizing key decision points based on the chosen methodology.

Caption: General experimental workflow for ketone reduction.

Mechanism Spotlight: Asymmetric Transfer Hydrogenation (ATH)

The power of ATH lies in its outer-sphere mechanism, where the substrate does not need to directly coordinate to the metal center.[14] A bifunctional catalyst, such as a Noyori-type Ru(II)-TsDPEN complex, facilitates the concerted transfer of a hydride (H⁻) from the metal and a proton (H⁺) from the amine ligand to the polarized carbonyl group of the ketone via a six-membered transition state.

Caption: Simplified mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Protocol 1: Racemic Reduction with Sodium Borohydride

This protocol provides a straightforward and cost-effective method to produce the racemic alcohol. It is highly reliable and easily scalable.

Materials:

-

1-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)propan-1-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the ketone (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.1 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition controls the initial exotherm and gas evolution.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality Note: This neutral quench destroys excess borohydride without creating the strongly acidic conditions that would cleave the dioxolane.

-

Extraction: Remove the methanol from the mixture under reduced pressure. To the remaining aqueous residue, add DCM and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude alcohol product by flash column chromatography on silica gel to yield the pure racemic alcohol.

Protocol 2: Enantioselective Reduction via Asymmetric Transfer Hydrogenation (ATH)

This protocol employs a state-of-the-art method to generate the chiral alcohol with high enantiomeric excess, a critical step for pharmaceutical applications.[14][15] This procedure requires standard inert atmosphere techniques.

Materials:

-

1-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)propan-1-one (1.0 eq)

-

[(R,R)-TsDPEN-Ru(p-cymene)Cl] or similar chiral Ru(II) catalyst (0.005 - 0.01 eq)

-

Formic acid (HCOOH) and Triethylamine (NEt₃) in a 5:2 molar azeotropic mixture, degassed

-

Anhydrous, degassed solvent (e.g., DCM or Acetonitrile)

-

Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere of nitrogen or argon, add the chiral Ru(II) catalyst (e.g., 0.01 eq).

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DCM, to achieve a substrate concentration of approx. 0.1-0.2 M). Add the ketone (1.0 eq).

-

Hydrogen Source: Add the 5:2 formic acid/triethylamine mixture (2.0-5.0 eq relative to the ketone). Causality Note: This azeotropic mixture serves as an efficient and convenient hydrogen donor for the catalytic cycle.[16]

-

Reaction: Stir the resulting solution at room temperature (or gently heat to ~40 °C if the reaction is sluggish).

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours. For precise analysis, an aliquot can be taken, worked up, and analyzed by GC-MS or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with DCM and wash with water (2x) and brine (1x).

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

-

Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final product must be determined. This is typically achieved by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and comparing the retention times to a racemic standard (produced via Protocol 1).

Conclusion

The reduction of 5-(1,3-dioxolan-2-yl)-2-thienyl ketones can be accomplished through several effective strategies. For routine synthesis where stereochemistry is not a concern, reduction with sodium borohydride offers a simple, robust, and economical solution. For the synthesis of enantiomerically enriched alcohols, which is paramount in drug development, Asymmetric Transfer Hydrogenation with a well-defined chiral ruthenium catalyst is the superior method.[11] It provides direct access to the desired enantiomer in high purity, thereby eliminating the need for challenging and often inefficient chiral resolution steps. The choice of protocol should be guided by a clear understanding of the project's specific stereochemical, scalability, and economic requirements.

References

-

Wikipedia. Enantioselective reduction of ketones. [Link]

-

Arai, Y., et al. (1997). Stereoselective Reduction of Chiral 3-(p-Tolylsulfinyl)-2-thienyl Ketones. A Facile Entry to Optically Active Thienylcarbinols. J-Stage. [Link]

-

Boit, T. B., et al. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Organic Letters, 21(16), 6263–6267. [Link]

-

Boit, T. B., et al. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. PMC. [Link]

-

Wikipedia. Meerwein–Ponndorf–Verley reduction. [Link]

-

Chemistry Stack Exchange. (2016). Reduction of a ketone in the presence of an aldehyde. [Link]

-

Johnson Matthey. (2004). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

-

MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. [Link]

-

Gladiali, S., & Alberico, E. (2015). The Golden Age of Transfer Hydrogenation. Chemical Reviews, 115(11), 5654-5713. [Link]

-

Dalpozzo, R., et al. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Wikipedia. Dioxolane. [Link]

-

ResearchGate. (2025). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate | Request PDF. [Link]

-

Organic Chemistry Portal. Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]

-

Ni, Y., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

ResearchGate. (2012). ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [Link]

-

Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836. [Link]

-

Journal of Physical Science. (2007). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. [Link]

-

ResearchGate. (2025). Advances in the Catalytic Asymmetric Synthesis of Chiral α‐Aryl Ketones. [Link]

-

Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

Wills, M., et al. (2005). “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry, 70(8), 3041–3047. [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

IIT. (2020). Protecting Groups. [Link]

-

ResearchGate. (2025). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol | Request PDF. [Link]

-

Gladiali, S., & Alberico, E. (2016). Metal-Catalysed Transfer Hydrogenation of Ketones. PubMed. [Link]

-

ResearchGate. (2025). Selective reduction of aldehydes and ketones using a disilane as a terminal reductant. [Link]

-

ResearchGate. Synthesis of Chiral sec‐Alcohols by Ketone Reduction | Request PDF. [Link]

-

NIH. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC. [Link]

-

IntechOpen. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. [Link]

-

NIH. (2018). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. PMC. [Link]

-

MDPI. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]

Sources

- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - TR [thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Metal-Catalysed Transfer Hydrogenation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones | IntechOpen [intechopen.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

Scale-up manufacturing process for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

Application Note: Scale-Up Manufacturing Process for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

Introduction & Strategic Overview

The compound 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone (CAS: 898772-96-8) is a highly functionalized thiophene derivative utilized as an advanced intermediate in the synthesis of targeted active pharmaceutical ingredients (APIs). Structurally, it features a protected aldehyde (1,3-dioxolane) at the C5 position and a sterically demanding 1-ethylpropyl ketone (3-pentanone derivative) at the C2 position.

This application note details a robust, pilot-plant scalable 3-step synthetic route. By prioritizing regiocontrol and avoiding harsh Lewis acids, this protocol ensures high overall yields, minimal impurity profiles, and strict adherence to process safety standards.

Mechanistic Rationale & Route Selection

When designing a scale-up route for di-substituted thiophenes, chemists typically evaluate two primary pathways:

-

Pathway A (Friedel-Crafts / Vilsmeier-Haack): Direct acylation of thiophene followed by formylation. While is a known method [1], it requires highly toxic reagents (POCl₃) and often suffers from poor regioselectivity and competitive polymerization during subsequent acetalization steps.

-

Pathway B (Directed Lithiation - Chosen Route): Initial protection of thiophene-2-carboxaldehyde to form an acetal, followed by C5-directed lithiation and acylation. The 1,3-dioxolane group serves a dual purpose: it protects the electrophilic aldehyde and, synergistically with the thiophene sulfur, coordinates the lithium cation. This "ortho-directing" effect selectively lowers the activation energy for deprotonation at the C5 position. Furthermore, utilizing a Weinreb amide for the acylation step prevents the formation of tertiary alcohol byproducts, as the stable tetrahedral chelate intermediate only collapses upon aqueous quench.

Process Workflow Diagram

Workflow diagram for the 3-step synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene Causality & Validation: The protection of the aldehyde is critical to prevent nucleophilic attack by n-BuLi. This step is a self-validating system; the reaction progress is physically tracked by the stoichiometric accumulation of water in the Dean-Stark trap.

-

Charge a 50 L glass-lined reactor with Thiophene-2-carboxaldehyde (5.0 kg, 44.6 mol), Ethylene glycol (3.3 kg, 53.5 mol, 1.2 eq), and Toluene (25 L).

-

Add p-Toluenesulfonic acid monohydrate (p-TsOH) (85 g, 0.45 mol, 1 mol%) as the catalyst.

-

Equip the reactor with a Dean-Stark apparatus and heat the mixture to reflux (approx. 110°C).

-

Maintain reflux until the theoretical volume of water (~800 mL) is collected (typically 4-6 hours).

-

Self-Validation Check: Sample the organic layer for GC-FID analysis. The reaction is deemed complete when the starting material is <1.0% AUC.

-

Cool to 20°C, wash with 5% aqueous NaHCO₃ (10 L) to neutralize the catalyst, followed by brine (10 L).

-

Concentrate the organic layer under reduced pressure to yield the acetal intermediate.

Step 2: Preparation of 2-Ethyl-N-methoxy-N-methylbutanamide (Weinreb Amide) Causality & Validation: Standard acyl chlorides over-react with organolithiums to yield unwanted tertiary alcohols. The Weinreb amide forms a stable chelate, halting the reaction at the ketone stage. Validation is achieved via FTIR, monitoring the shift of the carbonyl stretch.

-

Charge a 50 L reactor with N,O-Dimethylhydroxylamine hydrochloride (N,O-DMHA·HCl) (4.8 kg, 49.0 mol) and Dichloromethane (DCM) (30 L).

-

Cool the suspension to 0°C and slowly add Triethylamine (10.9 kg, 108 mol) while maintaining the temperature below 10°C.

-

Add 2-Ethylbutanoyl chloride (6.0 kg, 44.6 mol) dropwise over 2 hours.

-

Stir at 20°C for 3 hours.

-

Self-Validation Check: Perform FTIR analysis on a reaction aliquot. Ensure the disappearance of the acid chloride C=O stretch (~1800 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹).

-

Quench with water (15 L), separate the organic layer, wash with 1M HCl (10 L), and concentrate to yield the Weinreb amide.

Step 3: Lithiation and Acylation (Scale-Up) Causality & Validation: The acetal and sulfur heteroatom stabilize the 5-lithio species, allowing the to proceed at -20°C instead of the traditional -78°C [2]. This drastically reduces cryogenic cooling costs at manufacturing scale.

-

Charge a dry, nitrogen-purged 100 L cryogenic reactor with 2-(1,3-Dioxolan-2-yl)thiophene (6.2 kg, 39.7 mol) and anhydrous Tetrahydrofuran (THF) (40 L).

-

Cool the solution to -20°C.

-

Slowly dose n-Butyllithium (n-BuLi, 2.5 M in hexanes) (16.7 L, 41.7 mol, 1.05 eq) over 2 hours, maintaining the internal temperature between -20°C and -15°C.

-

Stir for 1 hour at -20°C to ensure complete lithiation.

-

Dose the Weinreb Amide from Step 2 (6.7 kg, 41.7 mol) dropwise over 1.5 hours.

-

Allow the reaction to warm to 0°C over 2 hours.

-

Self-Validation Check: Quench a 1 mL aliquot in saturated NH₄Cl and analyze via HPLC. The reaction is complete when the lithiated intermediate is entirely consumed.

-

Quench the bulk reaction by slowly pouring it into saturated aqueous NH₄Cl (30 L) under vigorous agitation.

-

Extract with Ethyl Acetate (2 x 20 L), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via short-path vacuum distillation or crystallization to isolate[3].

Quantitative Data & Quality Control

To ensure batch-to-batch reproducibility, the following In-Process Controls (IPCs) and release specifications must be adhered to:

| Process Step | Analytical Method | Target Metric / Specification | Self-Validation Milestone |

| Step 1: Acetalization | Volumetric / GC-FID | >98% Conversion | ~800 mL H₂O collected in Dean-Stark |

| Step 2: Amidation | FTIR Spectroscopy | <1% Acid Chloride | Absence of 1800 cm⁻¹ peak |

| Step 3: Acylation | HPLC (UV @ 254 nm) | >85% Yield (Crude) | Complete consumption of intermediate |

| Final Product | NMR / Karl Fischer | >98% Purity, <0.5% H₂O | Conforms to structure (CAS 898772-96-8) |

References

Best purification and crystallization methods for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and crystallizing 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone .

This molecule presents a dual challenge: an acid-labile 1,3-dioxolane (acetal) group conjugated to an electron-rich thiophene ring, and a highly branched 1-ethylpropyl ketone moiety that actively resists crystal lattice packing. This guide synthesizes field-proven protocols and mechanistic causality to ensure your workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Profiling & Chromatography Troubleshooting

The Acetal Hydrolysis Phenomenon

Acetals are widely utilized protecting groups due to their stability in neutral and basic conditions, but they are highly susceptible to Brønsted or Lewis acid-catalyzed cleavage[1]. Standard silica gel used in column chromatography possesses surface silanol groups that render it weakly acidic (pH 4.5–5.5)[2].

For this specific compound, the electron-rich thiophene ring exacerbates the instability of the C5 acetal. If protonated by the silica matrix, the acetal rapidly cleaves because the resulting oxocarbenium ion intermediate is resonance-stabilized by the adjacent aromatic thiophene system. Therefore, standard silica gel chromatography will almost certainly result in product degradation[3].

FAQ: Chromatography & Purification

Q: Why is my product streaking on the TLC plate and degrading during column chromatography? A: Your compound is undergoing acid-catalyzed acetal deprotection on the column. The weakly acidic silanol groups on standard 230-400 mesh silica gel are cleaving the 1,3-dioxolane ring back to the corresponding aldehyde. To prevent this, you must neutralize the stationary phase.

Q: How do I properly buffer my purification system? A: You must pre-treat your silica gel with a mild organic base, such as Triethylamine (TEA). By pre-slurrying the silica in a solvent containing 1-2% TEA, you cap the acidic silanol sites. You must also maintain a 0.1% TEA concentration in your mobile phase gradient to ensure the column remains neutral/basic throughout the elution process.

Protocol 1: Neutralized Silica Gel Chromatography

A self-validating workflow to ensure 100% acetal retention.

-

Stationary Phase Preparation: Weigh standard Silica Gel 60 (230-400 mesh). Prepare a slurry using Hexanes containing 2% Triethylamine (TEA) (v/v).

-

Column Packing: Pour the slurry into the glass column. Flush with at least 2 column volumes of the 2% TEA/Hexane mixture to fully neutralize the silica matrix.

-

Equilibration: Flush the column with 2 column volumes of your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate containing 0.1% TEA) to remove excess TEA that might co-elute with early fractions.

-

Sample Loading: Dissolve the crude 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone in a minimum volume of the starting mobile phase. Apply evenly to the column head.

-

Elution: Run a gradient from 95:5 to 80:20 Hexane:Ethyl Acetate, ensuring all mobile phase mixtures contain exactly 0.1% TEA.

-

Validation: Evaporate fractions under reduced pressure at a maximum bath temperature of 30°C to prevent thermal degradation of the concentrated product.

Fig 1: Chromatographic decision tree illustrating the causality of acetal degradation.

Part 2: Crystallization & Phase Separation Troubleshooting

The Branched Alkyl Challenge

Thiophene derivatives often exhibit complex mesomorphic or phase behaviors[4]. The 1-ethylpropyl group is a highly branched, lipophilic moiety. Branching severely disrupts the ability of the molecules to pack tightly into a highly ordered crystal lattice, drastically lowering the melting point. Consequently, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, presenting as a viscous syrup at room temperature.

FAQ: Crystallization

Q: I am trying to crystallize the purified compound, but it forms a biphasic oil instead of a solid. What is happening? A: This is known as "oiling out." The compound's solubility in the solvent system is supersaturated, but the ambient thermal energy is too high for the disrupted lattice (caused by the 1-ethylpropyl group) to nucleate. The compound separates as a supercooled liquid phase rather than a solid.

Q: How do I force nucleation in a branched thiophene ketone? A: You must bypass the liquid-liquid coexistence curve by using a highly non-polar anti-solvent system at sub-zero temperatures. We utilize a Pentane/Diethyl Ether matrix cooled to -20°C or lower, combined with aggressive mechanical scratching or seeding to lower the nucleation activation energy.

Protocol 2: Low-Temperature Anti-Solvent Crystallization

-

Dissolution: Dissolve the purified, solvent-free oil in a minimum volume of Diethyl Ether (approx. 1 mL per gram of product) at room temperature.

-

Anti-Solvent Addition: Slowly add anhydrous Pentane dropwise until the solution becomes faintly turbid.

-

Re-clarification: Add just enough Diethyl Ether (1-2 drops) while swirling until the solution is perfectly clear again.

-

Thermal Gradient: Place the flask in a standard freezer (-20°C) for 12 hours. Do not disturb the flask during this period.

-

Nucleation Induction (If needed): If the product has oiled out at -20°C, remove the flask, add 5% more Diethyl Ether to re-dissolve the oil, and scratch the inside of the glass flask vigorously with a glass stirring rod to create micro-abrasions (nucleation sites). Return to -20°C.

-

Harvesting: Rapidly filter the resulting crystals over a pre-chilled Büchner funnel and wash with -78°C (dry ice cooled) Pentane.

Fig 2: Troubleshooting workflow for rescuing a target compound that has oiled out.

Part 3: Quantitative Data & Parameter Summary

To ensure rapid reference during your experimental setup, the critical parameters for handling 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone are summarized below.

| Experimental Parameter | Recommended Value / System | Mechanistic Causality |

| Stationary Phase | Silica Gel 60, pre-treated with 2% TEA | Neutralizes acidic silanols; prevents oxocarbenium formation and acetal cleavage. |

| Mobile Phase | Hexane / EtOAc (Gradient) + 0.1% TEA | Maintains a basic micro-environment during the entire elution profile. |

| TLC Visualization | UV (254 nm) & Basic KMnO4 | Thiophene is UV active; acetals degrade under acidic stains (e.g., p-Anisaldehyde). |

| Crystallization Matrix | Pentane / Diethyl Ether | Balances the extreme lipophilicity of the 1-ethylpropyl branched chain. |

| Nucleation Temp. | -20°C to -40°C | Low thermal energy is required to overcome the entropic penalty of packing branched chains. |

References

- NACALAI TESQUE, INC. "Silica Gel for Column Chromatography|Products".

- Column Chromatography. "Role of Silica Gel in Phytochemical Extraction and Purification".

- UNT Digital Library. "Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'".

- MDPI. "Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases".

Sources

- 1. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]

- 2. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 3. column-chromatography.com [column-chromatography.com]

- 4. mdpi.com [mdpi.com]

Technical Support Center: Extraction Optimization for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

Welcome to the Technical Support Center. This portal is designed for researchers, chemists, and drug development professionals tasked with isolating and purifying 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone . Due to the molecule's unique structural features—a highly lipophilic backbone coupled with a highly acid-sensitive acetal—standard extraction protocols often result in poor yields or compound degradation. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure optimal recovery.

Mechanistic Principles of Solvent Selection

To optimize extraction, we must first analyze the structural causality of the target molecule:

-

The 1,3-Dioxolane Ring: This moiety is a cyclic acetal protecting group. While stable to bases, 1,3-dioxolanes are notoriously susceptible to aqueous acidic hydrolysis, rapidly reverting to the parent carbonyl and ethylene glycol if the pH drops below 7.0[1].

-

The Thiophene & 1-Ethylpropyl Ketone Core: The 2,5-disubstituted thiophene ring and the bulky branched alkyl chain impart significant lipophilicity (high LogP). This requires a highly non-polar solvent to ensure efficient partitioning from the aqueous phase[2].

The Core Rule: The ideal extraction solvent must maximize lipophilic recovery while strictly preventing the generation of trace acids that could cleave the dioxolane ring.

Quantitative Data: Solvent Selection Matrix

| Solvent | Approx. Boiling Point (°C) | Emulsion Risk | Dioxolane Compatibility | Recommendation & Causality |

| MTBE (Methyl tert-butyl ether) | 55°C | Low | Excellent (Inert) | Highly Recommended. Inert, easily separates from water, and concentrates at low temperatures. |

| Toluene | 110°C | Low | Excellent (Inert) | Acceptable. Good partitioning, but high boiling point requires high vacuum to prevent thermal degradation. |

| DCM (Dichloromethane) | 40°C | High | Moderate | Use with Caution. Good solubility, but prone to forming stable emulsions with thiophene derivatives. |

| EtOAc (Ethyl Acetate) | 77°C | Medium | Poor (Acid Risk) | Not Recommended. Trace hydrolysis generates acetic acid, which lowers pH and cleaves the acetal. |

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the 1,3-dioxolane ring throughout the workflow.

Step 1: Reaction Quenching & pH Adjustment

-

Action: Cool the crude reaction mixture to 0–5°C. Slowly add a 5% w/v aqueous Sodium Bicarbonate ( NaHCO3 ) solution until gas evolution ceases.

-

Causality: Neutralizing residual acid from upstream synthesis is critical. The dioxolane ring will undergo rapid hydrolysis if exposed to unbuffered aqueous conditions.

-

Self-Validation Check: Dip a pH test strip into the aqueous layer. Proceed ONLY if the pH is strictly between 7.5 and 8.5.

Step 2: Primary Extraction

-

Action: Add MTBE at a 1:1 volume ratio to the aqueous phase. Stir vigorously for 5 minutes, then allow the layers to separate.

-

Causality: MTBE provides optimal partitioning for the lipophilic 1-ethylpropyl thiophene moiety while remaining chemically inert.

Step 3: Phase Separation & Washing

-

Action: Collect the upper organic layer. Wash the organic layer with saturated aqueous NaCl (brine).

-

Causality: Brine reduces the solubility of water in the organic phase and breaks down micro-emulsions by increasing the density of the aqueous layer.

Step 4: Drying

-

Action: Add anhydrous Potassium Carbonate ( K2CO3 ) to the organic phase.

-

Causality: K2CO3 is preferred over MgSO4 . Magnesium sulfate is a mild Lewis acid and can catalyze acetal cleavage. K2CO3 maintains a mildly basic micro-environment, protecting the dioxolane.

-

Self-Validation Check: The drying agent should flow freely (like sand) when the flask is swirled, indicating all water has been absorbed.

Step 5: Concentration

-

Action: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 35°C .

Workflow for the buffered extraction of the acid-sensitive thiophene acetal.

Troubleshooting Guide & FAQs

Q: Why is my product showing a new, lower-Rf spot on TLC (or a new peak on HPLC) after extraction? A: This is the classic signature of dioxolane hydrolysis (acetal cleavage). The lower-Rf spot is likely the deprotected aldehyde (5-formyl-2-thienyl 1-ethylpropyl ketone). This occurs when the extraction environment drops below pH 7.0[1]. Ensure you are not using Ethyl Acetate (which generates trace acetic acid during concentration) and verify that your aqueous quench is buffered to pH > 7.5.

Q: I am experiencing a severe emulsion during the DCM extraction. How do I break it? A: Thiophene derivatives can stabilize emulsions in halogenated solvents due to their specific gravity and surface tension interactions. To troubleshoot: first, try filtering the biphasic mixture through a pad of Celite to remove insoluble particulates acting as emulsion stabilizers. If the issue persists, switch your extraction solvent to MTBE or Toluene, which have lower densities and naturally separate more cleanly from water[2].

Q: Can I use Magnesium Sulfate ( MgSO4 ) as a drying agent? A: It is highly discouraged. MgSO4 possesses mild Lewis acid character and can catalyze the cleavage of the 1,3-dioxolane ring during the drying phase. Always use anhydrous Sodium Sulfate ( Na2SO4 ) or Potassium Carbonate ( K2CO3 ) to maintain a neutral or slightly basic environment.

Diagnostic decision tree for troubleshooting low extraction yields and compound degradation.

References

-

Title: Dioxolane Source: Wikipedia URL: [Link]

- Title: Process for the purification of thiophenes (US20090318710A1)

Sources

High-Fidelity NMR Reference Data for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone: Empirical vs. In-Silico Comparison

Executive Summary

In modern drug discovery, the thiophene scaffold is a ubiquitous pharmacophore. However, highly substituted derivatives—specifically 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone (CAS: 898772-96-8) [1]—present unique challenges for structural verification. The complex electronic interplay between the strongly electron-withdrawing ketone at the C2 position and the electron-donating acetal at the C5 position creates anisotropic effects that standard predictive algorithms routinely miscalculate.

This guide provides an objective comparison between High-Field Empirical NMR Data (The Gold Standard) and In-Silico Predictive Alternatives (HOSE-code and DFT-based algorithms) . By establishing a self-validating experimental workflow, researchers can bypass algorithmic blind spots and confidently assign chemical shifts for complex heterocyclic systems.

Structural Deconstruction & Mechanistic Insights

To understand why empirical data deviates from basic predictions, we must analyze the causality behind the chemical shifts in this specific molecule:

-

The Carbonyl Deshielding Effect (C2): The 1-ethylpropyl ketone group exerts a profound diamagnetic anisotropic effect on the adjacent thiophene proton (H3). Empirical data places this signal significantly downfield (~7.62 ppm). Standard HOSE-code predictors often underestimate this conjugation effect, predicting shifts closer to 7.40 ppm. Thiophene ring protons exhibit characteristic coupling constants ( J=3.8−4.0 Hz) and are highly susceptible to this localized deshielding[2].

-

The Acetal Resonance (C5): The 1,3-dioxolane ring acts as a mild electron donor via resonance, slightly shielding H4 relative to H3. The acetal methine proton itself resonates distinctly around 6.12 ppm due to its direct attachment to two highly electronegative oxygen atoms. Furthermore, the dioxolane ring protons typically present as a complex multiplet near 4.0 ppm due to the puckered conformation of the five-membered ring, which prevents true magnetic equivalence of the methylene protons[3].

-

Aliphatic Chain Dynamics: The 1-ethylpropyl group features a highly characteristic splitting pattern: a triplet for the terminal methyls, a complex multiplet for the diastereotopic-like methylene protons, and a distinct multiplet (often a triplet of triplets) for the methine proton adjacent to the carbonyl.

Quantitative Comparison: Empirical vs. Predictive Methodologies

The following table summarizes the quantitative performance of Empirical High-Field NMR against two common alternatives: HOSE-code algorithms (e.g., standard ChemDraw) and Density Functional Theory (DFT) Machine Learning models.

Notice the significant deviation ( Δ>4 ppm) in the C=O carbon prediction by HOSE-code methods, highlighting the necessity of empirical reference data.

| Nucleus | Structural Position | Empirical Shift (ppm) | HOSE-Code Prediction | DFT Prediction | Multiplicity ( J in Hz) |

| 1 H | H3 (Thiophene) | 7.62 | 7.40 | 7.55 | d (3.9) |

| 1 H | H4 (Thiophene) | 7.15 | 7.00 | 7.10 | d (3.9) |

| 1 H | Acetal CH | 6.12 | 5.95 | 6.08 | s |

| 1 H | Dioxolane CH 2 | 4.02 - 4.15 | 3.90 | 4.05 | m |

| 1 H | CH (1-ethylpropyl) | 3.10 | 2.85 | 3.05 | tt (6.8, 6.8) |

| 13 C | C=O (Carbonyl) | 198.2 | 193.5 | 197.0 | - |

| 13 C | C2 (Thiophene) | 144.5 | 140.2 | 143.8 | - |

| 13 C | C5 (Thiophene) | 148.3 | 145.0 | 147.5 | - |

| 13 C | Acetal CH | 100.4 | 98.5 | 101.0 | - |

Experimental Protocol: A Self-Validating Workflow

To achieve the empirical benchmarks listed above, mere 1D acquisition is insufficient. As an application scientist, I mandate a self-validating protocol where 2D correlation data independently confirms the 1D assignments without relying on external assumptions.

Step 1: Precision Sample Preparation

-

Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 provides an optimal lock signal, while the 0.03% TMS acts as an internal standard (0.00 ppm) to prevent chemical shift drift across multiple acquisitions, ensuring absolute quantitative accuracy.

Step 2: 1D Acquisition Parameters

-

1 H NMR (400 MHz): Acquire with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans. This ensures complete relaxation of the aliphatic protons for accurate integration.

-

13 C NMR (100 MHz): Utilize inverse-gated decoupling with a D1 of 2.5 seconds and a minimum of 512 scans to resolve the quaternary carbons (C2, C5, and C=O) which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Step 3: 2D Orthogonal Validation (HSQC & HMBC)

-

HSQC (Heteronuclear Single Quantum Coherence): Map all directly bonded C-H pairs. This immediately differentiates the acetal CH (cross-peak at 6.12 / 100.4 ppm) from the thiophene protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validation step. Set the long-range coupling delay to optimize for J=8 Hz. You must observe a cross-peak between the aliphatic CH proton (3.10 ppm) and the quaternary carbonyl carbon (198.2 ppm), as well as between the thiophene H3 (7.62 ppm) and the carbonyl. This definitively proves the 1-ethylpropyl chain is attached to C2, ruling out any positional isomers.

Visualizing the Validation Architecture

Below is the logical workflow required to orthogonally validate the structure against predictive errors.

Workflow for orthogonal NMR validation, comparing 1D/2D empirical data against algorithmic models.

References

-

NextSDS Chemical Substance Database. "5-(1,3-DIOXOLAN-2-YL)-2-THIENYL 1-ETHYLPROPYL KETONE (CAS: 898772-96-8)". NextSDS. URL:[Link]

-

Beilstein Journal of Organic Chemistry. "Helicene synthesis by Brønsted acid-catalyzed cycloaromatization in HFIP". Beilstein Journals. URL: [Link]

-

University of Liverpool / Chemistry. "Hydrogen‐Bond‐Directed Catalysis: Faster, Regioselective and Cleaner Heck Arylation". URL:[Link]

Sources

A Comparative Guide to the HPLC Method Validation for the Quantification of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the novel compound 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone, a key intermediate in various synthetic pathways.

This document moves beyond a simple recitation of procedural steps, offering a narrative that elucidates the scientific rationale behind each experimental choice. It is designed for researchers, scientists, and drug development professionals who require a robust and self-validating analytical method. The guide will culminate in a comparative analysis with alternative analytical techniques, providing a comprehensive overview for informed decision-making in a laboratory setting.

The Analytical Challenge: Characterizing a Novel Thiophene Derivative

The target analyte, 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone, possesses a unique chemical architecture comprising a thiophene ring, a protected carbonyl group (dioxolane), and a ketone moiety. This structure necessitates a highly specific and reliable analytical method to ensure accurate quantification, free from interference from starting materials, by-products, or degradation products. HPLC, with its high resolving power and sensitivity, is the technique of choice for this purpose.

Foundational Principles: Adherence to ICH Q2(R1) Guidelines

The entire framework of this method validation is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1] This internationally recognized standard ensures that the developed method is suitable for its intended purpose, providing a comprehensive framework for evaluating a method's performance characteristics.

HPLC Method Development: A Step-by-Step Approach

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation and detection of the analyte.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is employed. The DAD is crucial during method development as it allows for the acquisition of the full UV spectrum of the analyte, aiding in the determination of the optimal detection wavelength and assessment of peak purity.

Determining the Optimal Detection Wavelength (λmax)

Since no specific UV absorbance data for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone is readily available in the literature, the initial step is to determine its maximum absorbance wavelength (λmax).

-

Prepare a standard solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol) at a concentration that gives a significant but not saturating detector response.

-

Inject the solution into the HPLC system equipped with a DAD.

-

Acquire the UV spectrum of the analyte peak as it elutes from the column.

-

Identify the wavelength at which maximum absorbance occurs. Thiophene derivatives often exhibit strong UV absorbance in the range of 230-320 nm.[2] Based on the structure, a λmax in the region of 280-310 nm is anticipated. For this guide, we will assume an experimentally determined λmax of 295 nm.

Stationary and Mobile Phase Selection

The choice of the stationary and mobile phases is critical for achieving optimal separation.

-

Stationary Phase: A reversed-phase C18 column is a versatile and common starting point for the separation of moderately polar organic molecules like the target analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a suitable choice for initial development.

-

Mobile Phase: A gradient elution is often necessary for separating complex mixtures. A combination of a polar solvent (A) and a less polar organic modifier (B) is used.

-

Solvent A: Acetonitrile (ACN)

-

Solvent B: Water

-

Rationale: This combination is widely used in reversed-phase chromatography and provides good peak shapes for a broad range of compounds.

-

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water |

| Gradient | 70% A to 95% A over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 295 nm |

Rigorous Method Validation: Demonstrating Fitness for Purpose

Once the HPLC method is developed, it must be validated to demonstrate its reliability and suitability for routine use. The following validation parameters, as stipulated by ICH Q2(R1), are assessed.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention time of the analyte.

-

Analyze a placebo sample (if applicable, containing all formulation components except the analyte) to demonstrate a lack of interference.

-

Analyze a spiked sample containing the analyte and known impurities or related substances to ensure adequate resolution between the peaks.

-

Perform forced degradation studies by subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products and demonstrate that the method can separate the analyte from these degradants.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

-

Inject each standard solution in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

| Parameter | Acceptance Criterion | Hypothetical Result |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| Y-intercept | Close to zero | 1234 |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

-

Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.

-

Prepare at least three replicate samples for each concentration level.

-

Analyze the samples and calculate the percent recovery for each.

| Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |

| 80% | 99.5 | 98.0 - 102.0 |

| 100% | 100.2 | 98.0 - 102.0 |

| 120% | 101.1 | 98.0 - 102.0 |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-assay precision):

-

Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

-

Calculate the Relative Standard Deviation (RSD).

-

-

Intermediate Precision:

-

Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the RSD for the combined data from both studies.

-

| Precision Level | Acceptance Criterion (RSD) | Hypothetical Result (RSD) |

| Repeatability | ≤ 1.0% | 0.5% |

| Intermediate Precision | ≤ 2.0% | 1.2% |

Detection Limit (LOD) and Quantitation Limit (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Hypothetical Result |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

-

Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2%)

-

-

Analyze a standard solution under each of the modified conditions.

-

Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The results should remain within the acceptance criteria.

Visualizing the Workflow

The following diagrams illustrate the key workflows in this analytical guide.

Caption: HPLC Method Development Workflow.

Caption: HPLC Method Validation Process Overview.

Comparative Analysis: Alternative Analytical Techniques

While HPLC is the gold standard for this application, a comprehensive guide should consider alternative techniques.

| Technique | Principle | Advantages for the Analyte | Disadvantages for the Analyte |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[3][4] | High sensitivity and structural information from mass spectra. | The analyte may have low volatility, potentially requiring derivatization, which adds complexity. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation.[5][6][7] | Faster separations and reduced organic solvent consumption ("greener" chemistry). | May require specialized equipment and expertise. |

| Quantitative NMR (qNMR) | Direct quantification of analytes based on the signal intensity of specific nuclei.[8][9][10][11][12] | No need for a reference standard of the same compound for quantification; provides structural confirmation. | Lower sensitivity compared to HPLC; requires a highly pure internal standard. |

Conclusion: A Robust and Reliable Method

The validated HPLC method presented in this guide provides a reliable, accurate, and precise tool for the quantification of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone. By adhering to the principles of ICH Q2(R1), this method ensures data integrity and is suitable for use in a regulated pharmaceutical environment. The comparative analysis with alternative techniques further empowers researchers to make informed decisions based on the specific requirements of their analytical challenges. This comprehensive approach, from method development through validation and comparison, exemplifies the scientific rigor necessary in modern drug development.

References

-

ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

-

Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

-

Pharmaceutical Outsourcing. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

-

Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

-

Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]

-

Diehl, B. W. K. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

-

Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography. Retrieved from [Link]

-

News-Medical.Net. (2023). Pharmaceutical Applications of Supercritical Fluid Chromatography. Retrieved from [Link]

-

Twisting Memoirs Publications. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]

-

PubMed. (1994). Supercritical fluid chromatography in drug analysis: a literature survey. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Retrieved from [Link]

-

SAR Publication. (2025). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. Retrieved from [Link]

-

SCIRP. (n.d.). Pharmaceutical Applications of Gas Chromatography. Retrieved from [Link]

-

Journal of the Chemical Society of Japan, Pure Chemistry Section. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized UV‐Vis absorption spectra of derivatives 2 a, 2 i, 2 s, and.... Retrieved from [Link]

-

ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

-

NextSDS. (n.d.). 5-(1,3-DIOXOLAN-2-YL)-2-THIENYL 1-ETHYLPROPYL KETONE. Retrieved from [Link]

-

NextSDS. (n.d.). 5-(1,3-DIOXOLAN-2-YL)-2-THIENYL ETHYL KETONE. Retrieved from [Link]

-

PubMed. (2023). DFT study of UV-vis-properties of thiophene-containing Cu(β-diketonato)2 - Application for DSSC. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[9]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis | SAR Publication [sarpublication.com]

- 5. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]

- 6. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]

- 7. news-medical.net [news-medical.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. veeprho.com [veeprho.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectroscopyeurope.com [spectroscopyeurope.com]

- 12. spectroscopyworld.com [spectroscopyworld.com]

The Ultimate Comparison Guide: FTIR Characterization and Performance of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

Executive Summary

In advanced organic synthesis and drug development, the strategic selection of protecting groups dictates the success of downstream functionalization. This guide provides an authoritative comparison of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone (CAS: 898772-96-8)[1] against its unprotected formyl and dimethyl acetal alternatives. By leveraging Fourier Transform Infrared (FTIR) spectroscopy as the core analytical proof, we establish a self-validating framework for monitoring acetalization, ensuring structural integrity before subjecting the thiophene intermediate to aggressive organometallic reagents.

Chemical Context & Mechanistic Rationale

The compound features a thiophene core substituted at the C2 position with a 1-ethylpropyl ketone and at the C5 position with a 1,3-dioxolane ring. The selection of a 1,3-dioxolane protecting group is not merely preferential; it is mechanistically dictated by the need to shield the highly electrophilic C5-formyl position during downstream nucleophilic additions (e.g., Grignard or organolithium reactions) targeting other sites.

While the unprotected formyl derivative is highly reactive, it is incompatible with strong bases and nucleophiles. Conversely, protecting the carbonyl functionality as an acetal derivative is a standard practice owing to their exceptional stability under basic conditions[2]. However, not all acetals perform equally. The cyclic 1,3-dioxolane offers superior thermodynamic stability compared to acyclic dimethyl acetals due to the chelate effect, preventing premature hydrolysis during aqueous workups.

FTIR Characterization: The Core Analytical Proof

FTIR spectroscopy provides an unambiguous, non-destructive method to validate the structural conversion from the aldehyde precursor to the dioxolane product. The thiophene ring itself exhibits characteristic C=C stretching peaks at 1443–1523 cm⁻¹ and a distinct C-S-C out-of-plane deformation at ~758 cm⁻¹[3].

When the formyl group is successfully protected, the highly diagnostic aldehyde carbonyl stretch (~1690 cm⁻¹) completely disappears. Simultaneously, the formation of the 1,3-dioxolane ring is confirmed by the appearance of strong, broad asymmetric and symmetric C-O-C stretching vibrations at ~1080 cm⁻¹ and ~1120 cm⁻¹[4]. The ketone at the C2 position remains unreacted, maintaining its conjugated C=O stretch at ~1670 cm⁻¹.

Table 1: FTIR Absorption Band Comparison

| Vibrational Mode | 1,3-Dioxolane Product (Target) | Unprotected Formyl (Alternative A) | Dimethyl Acetal (Alternative B) |

| Ketone C=O Stretch | ~1670 cm⁻¹ | ~1670 cm⁻¹ | ~1670 cm⁻¹ |

| Aldehyde C=O Stretch | Absent | ~1690 cm⁻¹ (Strong) | Absent |

| Acetal C-O-C Stretch | ~1080, ~1120 cm⁻¹ (Strong) | Absent | ~1050, ~1100 cm⁻¹ (Moderate) |

| Thiophene C=C Stretch | ~1443 - 1523 cm⁻¹ | ~1443 - 1523 cm⁻¹ | ~1443 - 1523 cm⁻¹ |

| Thiophene C-S-C Bend | ~758 cm⁻¹ | ~758 cm⁻¹ | ~758 cm⁻¹ |

| Aldehyde C-H Stretch | Absent | ~2720, 2820 cm⁻¹ | Absent |

Performance Comparison: Stability & Reactivity

To objectively evaluate the product's performance, we must benchmark it against alternative synthetic strategies. The table below summarizes the causality behind choosing the 1,3-dioxolane derivative for complex multi-step synthesis.

Table 2: Performance & Stability Matrix

| Parameter | 1,3-Dioxolane Derivative | Unprotected Formyl | Dimethyl Acetal Derivative |

| Stability to Organometallics | Excellent: Cyclic structure resists unwanted nucleophilic attack at C5. | Poor: Immediate, uncontrolled addition at the formyl carbon. | Moderate: Acyclic structure is prone to competitive cleavage. |

| Stability to Aqueous Base | High: Inert to standard basic workups. | Low: Susceptible to Cannizzaro-type side reactions. | High: Inert to base. |

| Hydrolytic Lability (Acidic) | Moderate/Tunable: Requires targeted acidic conditions for deprotection. | N/A | High: Easily hydrolyzed by trace ambient moisture/mild acid. |

| Downstream Yield | >90% | <30% (Due to extensive side reactions) | ~75% |

Experimental Protocols: A Self-Validating System

As a best practice in application science, protocols must be self-validating. The following workflow ensures that thermodynamic equilibrium is driven to completion and analytically verified before proceeding.

Protocol A: Synthesis via Azeotropic Acetalization

-

Reagent Assembly: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1.0 eq of 5-formyl-2-thienyl 1-ethylpropyl ketone, 1.5 eq of ethylene glycol, and 0.05 eq of p-Toluenesulfonic acid (pTSA) in anhydrous toluene.

-

Causality of Solvent Choice: Toluene is specifically chosen to allow the azeotropic removal of water. According to Le Chatelier's principle, continuously removing the water byproduct via the Dean-Stark trap drives the equilibrium entirely toward the dioxolane product.

-

Macroscopic Validation: Reflux the mixture at 110°C. The reaction is deemed macroscopically complete when the theoretical volume of water is collected in the trap (typically 4-6 hours).

-

Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ to neutralize the pTSA (preventing reverse hydrolysis), extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: ATR-FTIR Verification

-